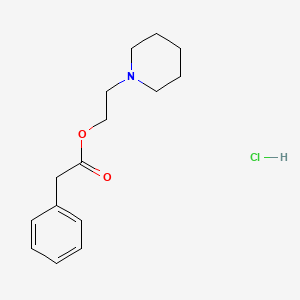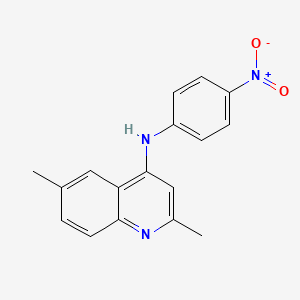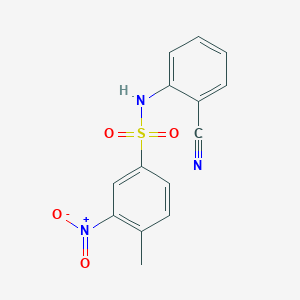![molecular formula C18H20FN3O4 B5138465 N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
作用机制
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline works by selectively inhibiting the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The activation of EGFR leads to the activation of downstream signaling pathways, which ultimately leads to cell proliferation and survival. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In non-cancerous cells, N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
One of the significant advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in lab experiments is its selectivity towards EGFR tyrosine kinase. This compound has been extensively studied and has been shown to be a potent inhibitor of EGFR tyrosine kinase. However, one of the limitations of using this compound is its potential toxicity. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to induce liver toxicity in animal studies, and caution should be exercised when using this compound in lab experiments.
未来方向
There are numerous future directions for the study of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline. One of the significant areas of research is the development of new EGFR inhibitors with improved selectivity and reduced toxicity. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, there is a need for further studies to understand the mechanisms of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in non-cancerous cells and its potential applications in the treatment of inflammatory diseases.
合成方法
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline involves a series of chemical reactions. The first step is the reaction of 4-fluoroaniline with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. This is followed by the reaction of 2-(4-fluorophenoxy)ethanol with 4-morpholinecarboxaldehyde to form N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde. The final step involves the reaction of N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde with 2-nitroaniline to form N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline.
科学研究应用
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in cancer research. EGFR is overexpressed in many types of cancers, and the inhibition of EGFR signaling has been shown to be an effective strategy for cancer treatment. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a potent inhibitor of EGFR tyrosine kinase, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBCRREUABDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)

![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)


![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)